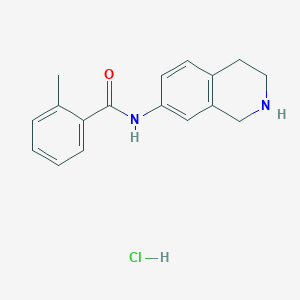![molecular formula C13H14N2O2S B7639164 N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B7639164.png)
N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide, commonly referred to as PMSF, is a chemical compound that is widely used in scientific research. It is a protease inhibitor that is commonly used in biochemistry and molecular biology experiments to prevent the degradation of proteins by proteases. PMSF is a white crystalline powder that is soluble in polar solvents such as ethanol, methanol, and water.
Mécanisme D'action
PMSF acts as a serine protease inhibitor by irreversibly binding to the active site of the protease. It forms a covalent bond with the serine residue in the active site, which prevents the protease from cleaving its substrate. PMSF is a broad-spectrum protease inhibitor that can inhibit many types of serine proteases, including trypsin, chymotrypsin, and elastase.
Biochemical and Physiological Effects
PMSF has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of proteases in cell lysates and tissue homogenates, which can lead to the identification of specific proteins and their functions. PMSF has also been shown to inhibit the activity of proteases in vivo, which can lead to the identification of new drug targets.
Avantages Et Limitations Des Expériences En Laboratoire
PMSF has several advantages as a protease inhibitor. It is a broad-spectrum protease inhibitor that can inhibit many types of serine proteases. It is also relatively stable and easy to use. However, PMSF has several limitations. It is not effective against all types of proteases, and it can be toxic to cells at high concentrations. It is also relatively expensive compared to other protease inhibitors.
Orientations Futures
There are several future directions for the use of PMSF in scientific research. One area of research is the development of new protease inhibitors that are more effective and less toxic than PMSF. Another area of research is the identification of new drug targets using PMSF as a tool. Finally, PMSF could be used in the development of new diagnostic tools for the detection of protease activity in vivo.
Méthodes De Synthèse
PMSF can be synthesized by reacting phenylmethylsulfonyl chloride with pyridine-3-methanol in the presence of a base such as triethylamine. The reaction produces PMSF as the final product. The purity of the compound can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
PMSF is widely used in scientific research as a protease inhibitor. It is used to prevent the degradation of proteins by proteases during protein purification, gel electrophoresis, and other biochemical and molecular biology experiments. PMSF is also used to inhibit proteases in cell lysates and tissue homogenates to study the function of specific proteins.
Propriétés
IUPAC Name |
N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-18(16,17)15-13(11-6-3-2-4-7-11)12-8-5-9-14-10-12/h2-10,13,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLQHKHZCRNRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(C1=CC=CC=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7639082.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)
![3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7639089.png)
![5-[Methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7639097.png)

![2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7639119.png)

![N-[3-(cyclopropylamino)-3-oxopropyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7639144.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-2-(3-methylphenyl)acetamide;hydrochloride](/img/structure/B7639145.png)

![N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)
![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)